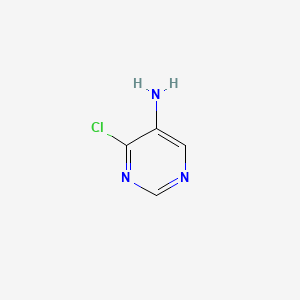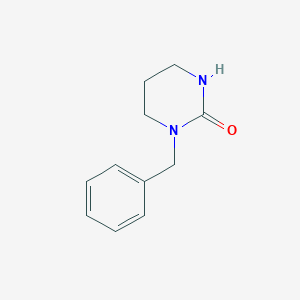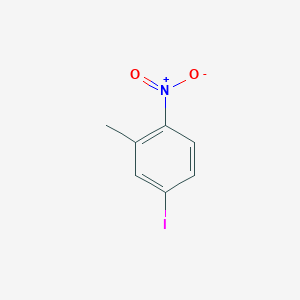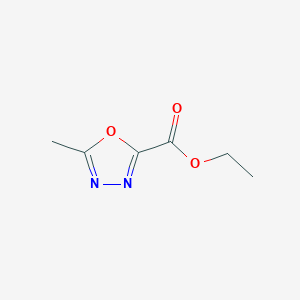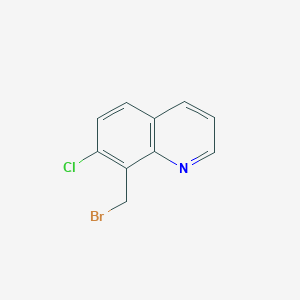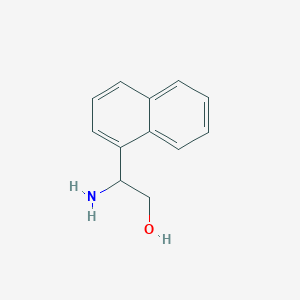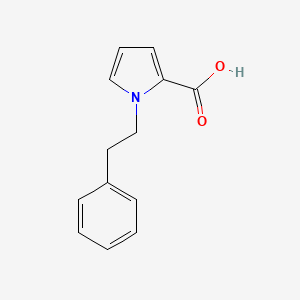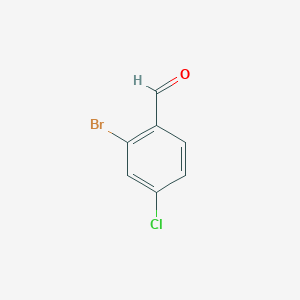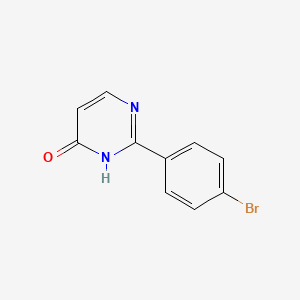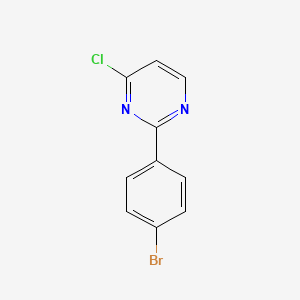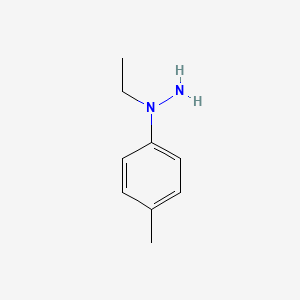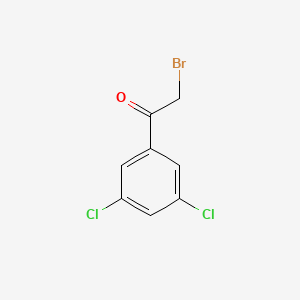
2-Bromo-1-(3,5-dichlorophenyl)ethanone
Übersicht
Beschreibung
“2-Bromo-1-(3,5-dichlorophenyl)ethanone” is a chemical compound with the CAS Number: 53631-13-3 . It has a molecular weight of 267.94 . The IUPAC name for this compound is 2-bromo-1-(3,5-dichlorophenyl)ethanone . The physical form of this compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-Bromo-1-(3,5-dichlorophenyl)ethanone” is 1S/C8H5BrCl2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(3,5-dichlorophenyl)ethanone” include a molecular weight of 267.94 . It is a white to yellow solid and is typically stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
- Application : “2-Bromo-1-(3,5-dichlorophenyl)ethanone” is used in the synthesis of alpha-bromoketones from secondary alcohols .
- Method : The method involves using ammonium bromide and Oxone . The specific experimental procedures and technical details are not provided in the source.
- Results : The results include the successful synthesis of various alpha-bromoketones, including 2-Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(3-bromophenyl)ethanone . The specific outcomes, quantitative data, or statistical analyses are not provided in the source.
- Application : “2-Bromo-1-(3,5-dichlorophenyl)ethanone” is used in the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine .
- Method : The method involves the use of microwave irradiation . The specific experimental procedures and technical details are not provided in the source.
- Results : The result is the successful synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine . The specific outcomes, quantitative data, or statistical analyses are not provided in the source.
Synthesis of alpha-Bromoketones
Synthesis of Imidazo[1,2-a]pyridine Derivatives
Safety And Hazards
The safety information for “2-Bromo-1-(3,5-dichlorophenyl)ethanone” includes several hazard statements: H317, H319 . Precautionary statements include P280, P305, P338, P351 . It’s important to handle this compound with appropriate safety measures, including wearing suitable gloves/gauntlets, eye protection, and protective clothing .
Eigenschaften
IUPAC Name |
2-bromo-1-(3,5-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDAJLDRUMPXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504671 | |
| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,5-dichlorophenyl)ethanone | |
CAS RN |
53631-13-3 | |
| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


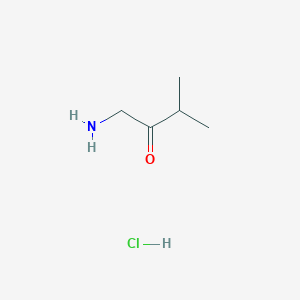
![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
